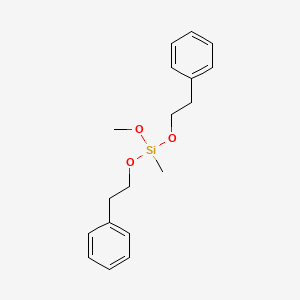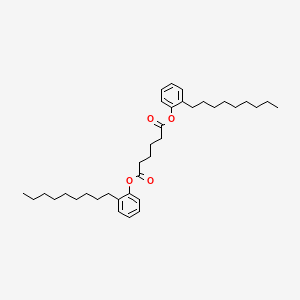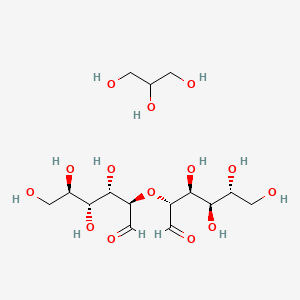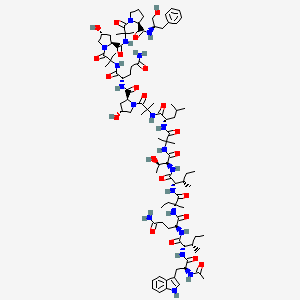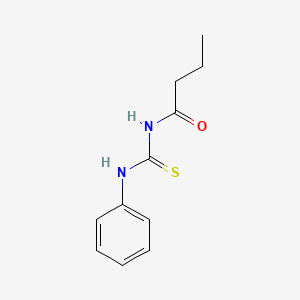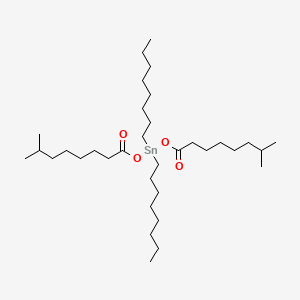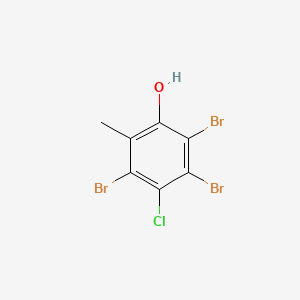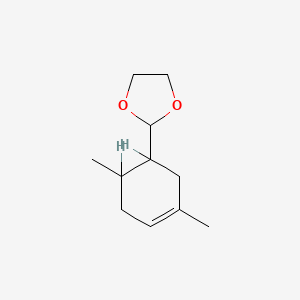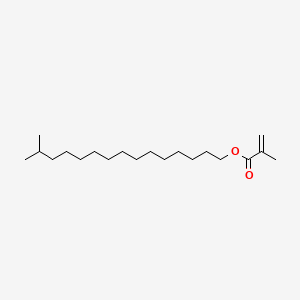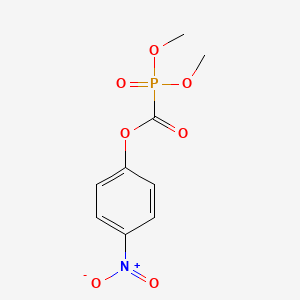
Phosphinecarboxylic acid, dimethoxy-, 4-nitrophenyl ester, oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinecarboxylic acid, dimethoxy-, 4-nitrophenyl ester, oxide is a chemical compound with a complex structure that includes a phosphine oxide group, a carboxylic acid ester, and a nitrophenyl group
Vorbereitungsmethoden
The synthesis of phosphinecarboxylic acid, dimethoxy-, 4-nitrophenyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with 4-nitrophenol under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the esterification process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Phosphinecarboxylic acid, dimethoxy-, 4-nitrophenyl ester, oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are more stable and have different reactivity.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Phosphinecarboxylic acid, dimethoxy-, 4-nitrophenyl ester, oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and esters.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential as a drug intermediate or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which phosphinecarboxylic acid, dimethoxy-, 4-nitrophenyl ester, oxide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The phosphine oxide group can act as a ligand, binding to metal ions and influencing their reactivity. The nitrophenyl group can participate in electron transfer reactions, affecting the overall reactivity of the compound. Pathways involved in its mechanism of action include oxidative phosphorylation and nucleophilic substitution .
Vergleich Mit ähnlichen Verbindungen
Phosphinecarboxylic acid, dimethoxy-, 4-nitrophenyl ester, oxide can be compared with similar compounds such as:
Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide: This compound has a similar phosphine oxide group but different ester and phenyl groups, leading to different reactivity and applications.
Phosphinecarboxylic acid, dimethoxy-, phenyl ester, oxide: . The uniqueness of this compound lies in its combination of functional groups, which provide a distinct set of chemical properties and reactivity patterns.
Eigenschaften
CAS-Nummer |
83877-26-3 |
|---|---|
Molekularformel |
C9H10NO7P |
Molekulargewicht |
275.15 g/mol |
IUPAC-Name |
(4-nitrophenyl) dimethoxyphosphorylformate |
InChI |
InChI=1S/C9H10NO7P/c1-15-18(14,16-2)9(11)17-8-5-3-7(4-6-8)10(12)13/h3-6H,1-2H3 |
InChI-Schlüssel |
LENOEKSPZDHTDQ-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


